molecular formula C13H18N2O B030607 (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide CAS No. 160707-37-9

(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

Cat. No. B030607
M. Wt: 218.29 g/mol
InChI Key: LJLMNWPXAYKPGV-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide”, also known as (2R)-2-phenylpiperidin-2-yl acetamide, is an organic compound with a molecular formula of C12H17N3O1. It is a white crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide”. However, similar compounds have been synthesized using one-pot procedures, which include a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization2.



Molecular Structure Analysis

The molecular structure of “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide” can be represented by the InChI Key: LJLMNWPXAYKPGV-VXGBXAGGSA-N1. The canonical SMILES representation is C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide”.



Physical And Chemical Properties Analysis

“(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide” has a molecular weight of 218.29 g/mol1. It is a white crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone1.


Safety And Hazards

The safety and hazards of “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide” are not clearly stated in the available resources. However, it’s important to note that it is for research use only and not for human or veterinary use1.


Future Directions

The future directions of “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide” are not clearly stated in the available resources. However, it is used in a variety of scientific research applications1, indicating its potential for further exploration in the field of organic chemistry.


Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis.


properties

IUPAC Name

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMNWPXAYKPGV-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284531
Record name (αR,2R)-α-Phenyl-2-piperidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

CAS RN

160707-37-9, 50288-62-5
Record name (αR,2R)-α-Phenyl-2-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160707-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenyl-2-piperidineacetamide, threo-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050288625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Phenyl-2-piperidineacetamide, threo-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR,2R)-α-Phenyl-2-piperidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX3Q9GT5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS1P4T2LCV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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